

Spectroscopic and Application Guide to 1,6-Bis(diphenylphosphino)hexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Bis(diphenylphosphino)hexane

Cat. No.: B035114

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(diphenylphosphino)hexane (dpph) is a bidentate phosphine ligand pivotal in the fields of organometallic chemistry and catalysis. Its molecular structure, featuring a flexible hexane backbone connecting two diphenylphosphino groups, allows it to form stable chelate complexes with a variety of transition metals. This structural characteristic imparts high catalytic activity and selectivity in a range of cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the spectroscopic data for dpph, detailed experimental protocols for its characterization, and a visualization of its role in a key catalytic cycle.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,6-Bis(diphenylphosphino)hexane**. This data is essential for the identification and characterization of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **1,6-Bis(diphenylphosphino)hexane**. The spectra provide detailed information about the

hydrogen, carbon, and phosphorus environments within the molecule.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.20	m	20H	$\text{P}(\text{C}_6\text{H}_5)_2$
1.95 - 1.85	m	4H	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
1.50 - 1.40	m	4H	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
1.35 - 1.25	m	4H	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
138.8 (d, $J = 14.2$ Hz)	ipso-C of $\text{P}-\text{C}_6\text{H}_5$
132.7 (d, $J = 18.5$ Hz)	ortho-C of $\text{P}-\text{C}_6\text{H}_5$
128.5	para-C of $\text{P}-\text{C}_6\text{H}_5$
128.3 (d, $J = 6.8$ Hz)	meta-C of $\text{P}-\text{C}_6\text{H}_5$
30.8 (d, $J = 11.5$ Hz)	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
29.5 (d, $J = 12.0$ Hz)	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$
24.7	$\text{P}-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

Table 3: ^{31}P NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity
-16.5	s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **1,6-Bis(diphenylphosphino)hexane** is characterized by absorptions corresponding to the P-C bonds and the hydrocarbon backbone.

Table 4: Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3055	Medium	C-H stretch (aromatic)
2925, 2855	Strong	C-H stretch (aliphatic)
1480, 1435	Strong	P-C stretch (aromatic)
740, 695	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 5: Mass Spectrometry Data

m/z	Ion
454.2	[M] ⁺
269.1	[M - P(C ₆ H ₅) ₂] ⁺
185.1	[P(C ₆ H ₅) ₂] ⁺

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data and for the synthesis of the compound.

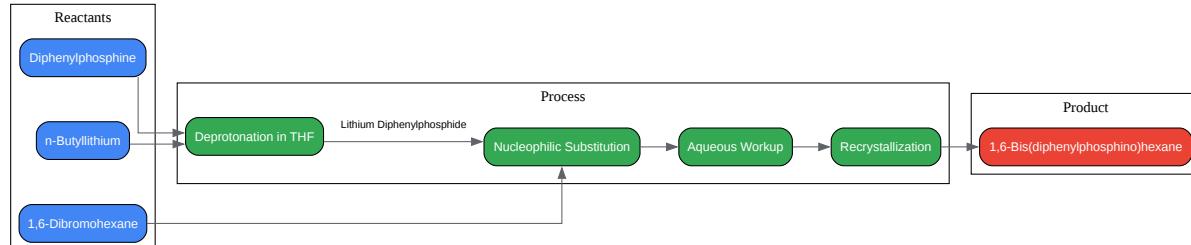
Synthesis of 1,6-Bis(diphenylphosphino)hexane

A common method for the synthesis of **1,6-Bis(diphenylphosphino)hexane** involves the reaction of a diphenylphosphide salt with 1,6-dihalohexane.[\[1\]](#)

Protocol:

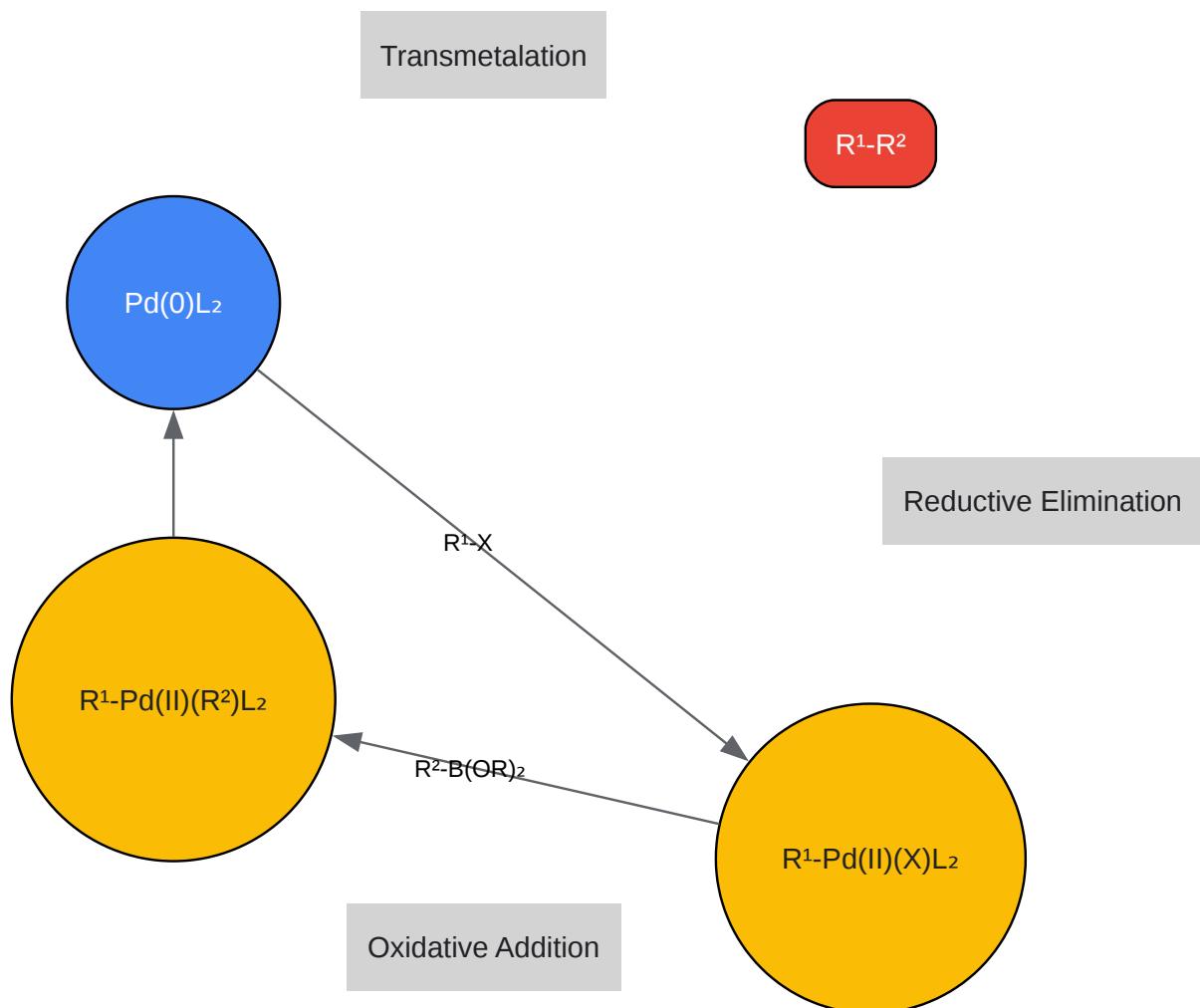
- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add a strong base, such as n-butyllithium, dropwise to the solution to deprotonate the diphenylphosphine and form lithium diphenylphosphide.
- Stir the reaction mixture at 0 °C for 30 minutes.
- Slowly add a solution of 1,6-dibromohexane in anhydrous THF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain pure **1,6-Bis(diphenylphosphino)hexane** as a white crystalline solid.

NMR Sample Preparation


Protocol:

- Dissolve approximately 10-20 mg of **1,6-Bis(diphenylphosphino)hexane** in about 0.6-0.8 mL of deuterated chloroform (CDCl_3).

- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H , ^{13}C , and ^{31}P NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- For ^{31}P NMR, an external standard of 85% H_3PO_4 is typically used for chemical shift referencing.


Visualization of a Key Application

1,6-Bis(diphenylphosphino)hexane is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagrams illustrate the synthesis workflow and the catalytic cycle.

[Click to download full resolution via product page](#)

Synthesis Workflow for **1,6-Bis(diphenylphosphino)hexane**.

[Click to download full resolution via product page](#)

Generalized Suzuki-Miyaura Catalytic Cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN104177407A - Preparation process of bis (diphenylphosphino) alkane - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Spectroscopic and Application Guide to 1,6-Bis(diphenylphosphino)hexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035114#spectroscopic-data-for-1-6-bis-diphenylphosphino-hexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com